molecular formula C18H19N3O3S B4154222 4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

Cat. No.: B4154222
M. Wt: 357.4 g/mol
InChI Key: HDHQSWGYYWTEBY-UHFFFAOYSA-N
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Description

4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class

Future Directions

The future directions for this compound could involve further exploration of substituents at C2 and C6 positions . This could potentially lead to the development of new compounds with improved potency against Mtb .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with acetophenones under oxidative conditions, often catalyzed by copper(I) iodide (CuI) in the presence of oxygen . Another approach involves the use of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:

    Oxidation: Catalyzed by agents like iodine or other oxidizing agents.

    Reduction: Typically involves reducing agents such as sodium borohydride.

    Substitution: Commonly involves nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Iodine, oxygen, and flavin catalysts.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalysts.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.

Scientific Research Applications

4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinylsulfonyl group, in particular, contributes to its potential as a versatile scaffold for drug development.

Properties

IUPAC Name

4-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-14-4-3-7-20-13-17(19-18(14)20)15-5-2-6-16(12-15)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHQSWGYYWTEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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